molecular formula C12H13NO4 B2584515 3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid CAS No. 150812-64-9

3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid

Cat. No. B2584515
CAS RN: 150812-64-9
M. Wt: 235.239
InChI Key: YNSLINIWXMFCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Oxo-1,3-oxazolidin-3-yl)acetic acid” is a chemical compound with the empirical formula C5H7NO4 . It is a heterocyclic building block used in early discovery research .


Molecular Structure Analysis

The molecular weight of “(2-Oxo-1,3-oxazolidin-3-yl)acetic acid” is 145.11 . The SMILES string representation is O=C(OCC1)N1CC(O)=O .


Physical And Chemical Properties Analysis

This compound is a solid . The InChI key is VJVCFQBYLWXKHP-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

Trading N and O Asymmetric Syntheses of β-Hydroxy-α-Amino Acids via α-Hydroxy-β-Amino Esters

Research demonstrates the utility of oxazolidinones in the asymmetric synthesis of β-hydroxy-α-amino acids, showcasing their importance in creating enantiopure compounds through a sequence of well-defined reactions. This process highlights the versatility of oxazolidin-3-yl derivatives in synthetic organic chemistry, specifically in generating valuable chiral building blocks for pharmaceutical applications (Davies et al., 2013).

Antibacterial Applications

New Potent Antibacterial Oxazolidinone with an Improved Class Safety Profile Oxazolidinones, including 3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid derivatives, have been identified as significant antibacterial agents. A novel compound demonstrated high activity against Gram-positive pathogens while showing a reduced potential for side effects commonly associated with this class, such as myelosuppression and monoamine oxidase inhibition (Gordeev & Yuan, 2014).

Catalytic Applications

Catalytic One‐Pot Synthesis of 4‐(Hetero)aryl Substituted 5‐(2‐Oxoethyl) Oxazol‐2(3H)‐ones by Coupling—Isomerization—Elimination Sequence The catalytic capabilities of oxazolidinones extend to facilitating one-pot synthesis processes. This particular research underscores the role of these compounds in efficiently creating oxazol-2(3H)-ones, which are valuable in various synthetic and medicinal chemistry applications (Boersch et al., 2016).

Conformational Analysis and Applications

Beta-Pseudopeptide Foldamers The Homo-Oligomers of (4R)-(2-Oxo-1,3-Oxazolidin-4-Yl)-Acetic Acid (D-Oxac)

This research focuses on the conformational properties and analysis of oxazolidinone derivatives, revealing their potential as beta-pseudopeptide foldamers. These findings suggest applications in designing novel biomimetic structures and materials, leveraging the inherent conformational preferences of these compounds (Luppi et al., 2004).

Mechanism of Action

Action Environment:

Environmental factors matter! Temperature, pH, and other conditions influence the compound’s stability and efficacy. For instance, exposure to light or moisture might degrade it.

Sigma-Aldrich: (2-Oxo-1,3-oxazolidin-3-yl)acetic acid Sigma-Aldrich: (2-Oxo-1,3-oxazolidin-3-yl)acetic acid Santa Cruz Biotechnology: (2-Oxo-1,3-oxazolidin-3-yl)acetic acid

Safety and Hazards

This compound is classified as a combustible solid . The flash point is not applicable .

properties

IUPAC Name

3-(2-oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(15)8-10(9-4-2-1-3-5-9)13-6-7-17-12(13)16/h1-5,10H,6-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSLINIWXMFCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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